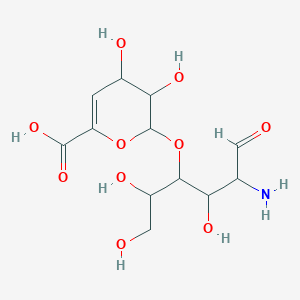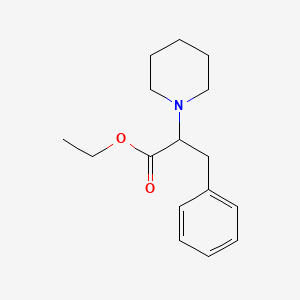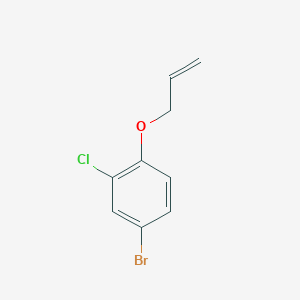
Heparin disaccharide IV-H
Overview
Description
Heparin disaccharide IV-H is a product of the digestion of heparin and heparan sulfate by various heparinases. It is a disaccharide unit consisting of 4-deoxy-L-threo-hex-4-enopyranosyluronic acid and D-glucosamine. This compound is part of the glycosaminoglycan family, which plays a crucial role in various biological processes, including anticoagulation and cell signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions: Heparin disaccharide IV-H can be synthesized through the enzymatic digestion of heparin or heparan sulfate using heparinases. The reaction conditions typically involve maintaining an optimal pH and temperature to ensure the activity of the enzymes. The process involves:
Enzyme Selection: Heparinase I, II, and III are commonly used.
Reaction Conditions: The enzymatic reaction is carried out at a pH of around 7.0-7.5 and a temperature of 37°C.
Purification: The resulting disaccharides are purified using chromatographic techniques such as ion-exchange chromatography.
Industrial Production Methods: Industrial production of this compound involves large-scale enzymatic digestion followed by purification. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards. The production process includes:
Raw Material Preparation: Heparin or heparan sulfate is sourced from porcine or bovine intestinal mucosa.
Enzymatic Digestion: Large bioreactors are used to carry out the enzymatic digestion.
Purification: Advanced chromatographic techniques are employed to isolate and purify the disaccharide.
Chemical Reactions Analysis
Types of Reactions: Heparin disaccharide IV-H undergoes various chemical reactions, including:
Oxidation: The uronic acid component can be oxidized to form aldehydes or carboxylic acids.
Reduction: The glucosamine component can be reduced to form amino alcohols.
Substitution: Sulfation and acetylation reactions can occur on the hydroxyl and amino groups.
Common Reagents and Conditions:
Oxidation: Reagents such as periodate or hydrogen peroxide are used under mild acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are used under basic conditions.
Major Products Formed:
Oxidation: Formation of uronic acid derivatives.
Reduction: Formation of amino alcohol derivatives.
Substitution: Formation of sulfated or acetylated disaccharides.
Scientific Research Applications
Heparin disaccharide IV-H has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying glycosaminoglycan structure and function.
Biology: Investigated for its role in cell signaling and interaction with growth factors.
Medicine: Explored for its anticoagulant properties and potential therapeutic applications in treating coagulation disorders.
Mechanism of Action
Heparin disaccharide IV-H exerts its effects primarily through interaction with antithrombin III, a natural anticoagulant in the body. This interaction enhances the inhibition of thrombin and factor Xa, crucial enzymes in the blood clotting cascade. By inhibiting these enzymes, this compound effectively reduces the ability of blood to form clots .
Comparison with Similar Compounds
Heparin disaccharide IV-H is compared with other similar compounds such as:
Heparin disaccharide I-H: Another disaccharide unit derived from heparin, differing in the position and type of sulfation.
Heparan sulfate disaccharides: Similar in structure but with variations in sulfation patterns and biological activity.
Chondroitin sulfate disaccharides: Differ in the type of uronic acid and sulfation patterns, leading to different biological functions.
Uniqueness: this compound is unique due to its specific sulfation pattern and its ability to interact with antithrombin III, making it a potent anticoagulant. Its distinct structure allows for specific interactions with various proteins, making it valuable in both research and therapeutic applications .
Properties
IUPAC Name |
2-(5-amino-1,2,4-trihydroxy-6-oxohexan-3-yl)oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO10/c13-4(2-14)8(18)10(6(17)3-15)23-12-9(19)5(16)1-7(22-12)11(20)21/h1-2,4-6,8-10,12,15-19H,3,13H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCSYLOUHOXZCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(C(C1O)O)OC(C(CO)O)C(C(C=O)N)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407853 | |
| Record name | Heparin disaccharide IV-H | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123228-39-7 | |
| Record name | Heparin disaccharide IV-H | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1335800.png)
![3-(3-hydroxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B1335803.png)
![N-[1-(4-nitrophenyl)ethyl]acetamide](/img/structure/B1335806.png)
